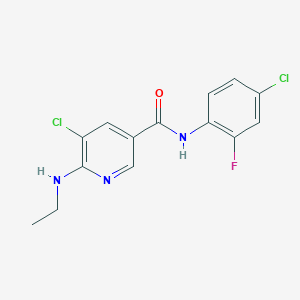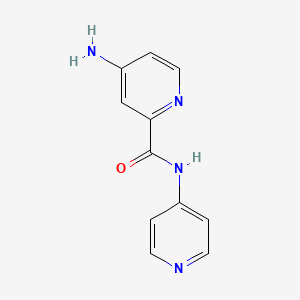![molecular formula C13H16BrNO3S B7554846 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
The mechanism of action of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves the inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid are related to its ability to increase endocannabinoid levels in the body. Endocannabinoids play a role in various physiological processes, including pain sensation, inflammation, and mood regulation. Therefore, this compound has potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potent inhibition of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid. One direction is to study its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Another direction is to develop more potent and selective inhibitors of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which can lead to better therapeutic outcomes. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid involves several steps. The starting material is 5-bromothiophene-3-carboxylic acid, which is reacted with piperidine and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromothiophene-3-carbonyl)piperidine-2-carboxylic acid. This intermediate is then coupled with 3-bromopropanoic acid using another coupling agent, such as N,N-diisopropylethylamine (DIPEA), to form the final product, 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, inflammation, and mood regulation.
Propiedades
IUPAC Name |
3-[1-(5-bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-11-7-9(8-19-11)13(18)15-6-2-1-3-10(15)4-5-12(16)17/h7-8,10H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGQJDDOGAALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)



![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)